N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
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Overview
Description
The compound N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including antitumor properties. The compound of interest appears to be a modified benzothiazole with additional functional groups that could potentially influence its biological activity and physical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. In the case of the compound , the synthesis would likely involve a similar strategy, with specific substituents on the benzaldehyde to introduce the dimethoxy and methyl groups on the benzothiazole ring, as well as the formation of the amide linkage to the 4-methylbenzamide moiety. The paper titled "Antitumor benzothiazoles. 26.(1)" discusses the synthesis of a related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which shares some structural similarities with the compound of interest .
Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole core with methoxy groups at the 4 and 7 positions, a methyl group at the 3 position, and an N-ylidene linkage to a 4-methylbenzamide group. The presence of these groups could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring. The dimethoxy groups could direct electrophilic substitution to the ortho and para positions relative to the methoxy groups. Additionally, the amide group could participate in reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy groups could increase the solubility of the compound in organic solvents, while the amide linkage might allow for hydrogen bonding, potentially affecting its solubility in water. The electronic effects of the substituents could also impact the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic analysis.
The paper titled "The 3,4-dimethoxybenzyl moiety as a new N-protecting group of 1,2-thiazetidine 1,1-dioxides" discusses the use of a dimethoxybenzyl group as a protecting group, which could be relevant to the synthesis or reactivity of the compound of interest . However, the specific details of the physical and chemical properties of this compound would require further experimental data to fully elucidate.
Scientific Research Applications
1. Optical Properties and Solar Cell Applications
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is utilized in the design of unsymmetrical benzothiazole squaraine organic sensitizers. These compounds, such as SK-11 and SK-12, exhibit an intense and wider absorption band in the red/NIR wavelength region, making them suitable for applications in solid-state dye-sensitized solar cells (SS-DSSCs). Detailed studies involving DFT/TDDFT calculations have been conducted to understand their electronic and optical properties (Kim et al., 2010).
2. Antimicrobial Activity
Benzothiazoles, including derivatives of this compound, have demonstrated potent antimicrobial properties. A study focusing on the synthesis of benzothiazole compounds, such as 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, revealed their effectiveness against various microbial strains. These compounds were synthesized and evaluated for their antimicrobial activity, showing promising results (Abbas et al., 2014).
3. Anticancer Applications
Derivatives of this compound have been explored for their potential anticancer activity. Novel 4-thiazolidinones containing the benzothiazole moiety were synthesized and screened for antitumor effects. The study identified compounds exhibiting significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as enzymes, receptors, and proteins, influencing their function and leading to various biological effects .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, such as altering enzyme activity, modulating receptor function, and influencing cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-5-7-12(8-6-11)17(21)19-18-20(2)15-13(22-3)9-10-14(23-4)16(15)24-18/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZRUKFWDDGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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